Home > Products > Building Blocks P20038 > 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine - 1394041-35-0

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine

Catalog Number: EVT-1721125
CAS Number: 1394041-35-0
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound is currently in early clinical development [].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

  • Compound Description: PF-06459988 is a third-generation irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants, particularly those containing the T790M mutation []. This compound shows high potency and specificity for the double mutant EGFRs (L858R/T790M, Del/T790M) with minimal activity against wild-type EGFR [].

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for treating Cushing's syndrome []. This compound exhibits improved selectivity for GR compared to the non-selective antagonist mifepristone, potentially leading to fewer side effects [].

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase []. This compound exhibits desirable pharmacokinetic properties and demonstrates significant antitumor activity in preclinical models [].

N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 is a highly potent and selective irreversible inhibitor targeting oncogenic EGFR mutants, designed to overcome resistance mechanisms associated with first-generation EGFR inhibitors []. This compound displays strong activity against common EGFR mutations (Del, L858R, T790M/L858R, and T790M/Del) while demonstrating selectivity over wild-type EGFR []. Currently, PF-06747775 is undergoing phase-I clinical trials for treating EGFR-driven non-small cell lung cancer [].

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 represents a novel dual c-Met/Ron kinase inhibitor with preferential binding to the activated kinase conformation []. This compound demonstrates complete tumor growth inhibition in a c-Met amplified subcutaneous tumor xenograft model and exhibits equal potency against a panel of oncogenic activating mutations of c-Met []. This characteristic distinguishes MK-8033 from other c-Met inhibitors, which may lack preferential binding to the active kinase conformation [].

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a potent and highly selective Janus Kinase 1 (JAK1) inhibitor []. This compound shows promising preclinical pharmacokinetic properties and enhanced antitumor activity when used in combination with the approved EGFR inhibitor osimertinib in a preclinical non-small cell lung cancer (NSCLC) xenograft NCI-H1975 model [].

2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

  • Compound Description: PF-2545920 is a highly selective and potent phosphodiesterase 10A (PDE10A) inhibitor []. This compound exhibits good plasma exposure and sufficient blood-brain barrier penetration in rats, supporting its potential as a treatment for schizophrenia [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a small-molecule vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor specifically designed for topical ocular delivery []. This compound shows promise as a therapy for neovascular age-related macular degeneration, demonstrating potency and efficacy in rodent choroidal neovascularization (CNV) models, limited systemic exposure after topical ocular administration, and an acceptable rabbit ocular pharmacokinetic profile [].

[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347)

  • Compound Description: CH5183284/Debio 1347 is an orally bioavailable and selective inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3 []. This compound exhibits antitumor activity against cancer cell lines with genetically altered FGFRs both in vitro and in vivo, making it a potential new anticancer agent [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with an IC50 of 1.8 nM []. It displays good plasma exposure and brain penetration in rats, showing significant effects in rodent models of schizophrenia without undesirable central nervous system side effects [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors []. It shows promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT keratinocyte apoptosis []. Hu7691 has received Investigational New Drug (IND) application approval from the National Medical Products Administration (NMPA) [].
  • Compound Description: MG2-1812 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2) []. It exhibits favorable lipophilicity and can be radiolabeled with carbon-11 for positron emission tomography (PET) imaging studies [].
Overview

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine is a chemical compound that belongs to the category of morpholines, which are cyclic amines characterized by a morpholine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds. The presence of the pyrazole moiety contributes to its biological activity, making it a subject of interest in various research fields.

Source

The compound is identified by its Chemical Abstracts Service number 1132-61-2 and has been synthesized and studied in various scientific contexts. It is available from multiple chemical suppliers, including Sigma-Aldrich and Biosynth, which provide detailed information on its properties and applications .

Classification

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be classified as:

  • Chemical Class: Morpholine derivatives
  • Functional Groups: Morpholine ring, pyrazole
  • Potential Uses: Pharmaceutical intermediates, organic synthesis
Synthesis Analysis

Methods

The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be achieved through several methods, often involving the reaction of specific precursors. One notable method involves the use of 4-bromo-1-methylpyrazole as a starting material. This compound reacts with morpholine derivatives under controlled conditions to yield the desired product.

Technical Details

  1. Starting Materials:
    • 4-bromo-1-methylpyrazole
    • Morpholine derivatives
    • Reaction solvents (e.g., dimethylformamide)
  2. Reaction Conditions:
    • Temperature control
    • Reaction time optimization
    • Use of catalysts to enhance yield
  3. Yield and Purification:
    • Typical yields range from moderate to high, depending on reaction conditions.
    • Purification methods may include recrystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can be described as follows:

  • Molecular Formula: C₉H₁₂N₄O
  • Molecular Weight: Approximately 180.22 g/mol
  • Structural Features:
    • A morpholine ring (six-membered ring containing one nitrogen atom)
    • A methyl group attached to the morpholine
    • A pyrazole group (five-membered ring containing two nitrogen atoms)

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine participates in various chemical reactions typical of both morpholines and pyrazoles. These reactions may include:

  1. Nucleophilic Substitution: The nitrogen atoms in the morpholine ring can act as nucleophiles in substitution reactions.
  2. Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Dehydrogenation Reactions: Pyrazole derivatives may undergo dehydrogenation under specific conditions to yield oxidized products.

Technical Details

The efficiency of these reactions often depends on factors such as solvent choice, temperature, and reaction time. Optimization of these parameters is crucial for maximizing yield and purity.

Mechanism of Action

Process

The mechanism of action for 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine involves its interaction with biological targets, primarily through enzyme inhibition or receptor modulation.

Data

Research indicates that pyrazole derivatives exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific mechanism often involves:

  1. Binding Affinity: The compound binds to specific receptors or enzymes with varying affinities.
  2. Inhibition of Pathways: It may inhibit pathways such as cyclooxygenase or phosphatidylinositol 3-kinase, leading to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine include:

  • Appearance: Typically a colorless liquid or solid
  • Solubility: Soluble in polar solvents like water and methanol
  • Melting Point: Specific melting point data may vary based on purity.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation under certain conditions.
Applications

Scientific Uses

The primary applications of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine are found in:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing bioactive compounds.
  2. Biochemical Research: Acts as a nonionic organic buffering agent in cell cultures, maintaining pH stability .
  3. Drug Discovery: Investigated for potential therapeutic effects against various diseases due to its pharmacological properties.

Properties

CAS Number

1394041-35-0

Product Name

2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine

IUPAC Name

2-methyl-2-(1-methylpyrazol-4-yl)morpholine

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C9H15N3O/c1-9(7-10-3-4-13-9)8-5-11-12(2)6-8/h5-6,10H,3-4,7H2,1-2H3

InChI Key

QZKNQIWHWNZUPG-UHFFFAOYSA-N

SMILES

CC1(CNCCO1)C2=CN(N=C2)C

Canonical SMILES

CC1(CNCCO1)C2=CN(N=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.